molecular formula C10H12ClNO2 B1439209 2-Tert-butyl-6-chloropyridine-4-carboxylic acid CAS No. 1170999-92-4

2-Tert-butyl-6-chloropyridine-4-carboxylic acid

Cat. No. B1439209
Key on ui cas rn: 1170999-92-4
M. Wt: 213.66 g/mol
InChI Key: KFSUWIKTBQSUJX-UHFFFAOYSA-N
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Patent
US09394309B2

Procedure details

1.0 g (4.39 mmol) of methyl 2-tert-butyl-6-chloroisonicotinate [lit.: O. Isler et al., Helvetica Chimica Acta 1955, 38 (4), 1033-1046] in 17 ml of THF and 8.8 ml (8.8 mmol) of 1 M aqueous sodium hydroxide solution were heated under reflux for 30 min. After cooling, the mixture was adjusted to pH 1 with concentrated hydrochloric acid and concentrated almost completely on a rotary evaporator. The solid formed was filtered off, washed with a little water and dried. This gave 870 mg (93% of theory) of the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
8.8 mL
Type
reactant
Reaction Step Two
Name
Quantity
17 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([Cl:15])[N:14]=1)[C:8]([O:10]C)=[O:9])([CH3:4])([CH3:3])[CH3:2].[OH-].[Na+].Cl>C1COCC1>[C:1]([C:5]1[CH:6]=[C:7]([CH:12]=[C:13]([Cl:15])[N:14]=1)[C:8]([OH:10])=[O:9])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C)(C)(C)C=1C=C(C(=O)OC)C=C(N1)Cl
Step Two
Name
( 4 )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
8.8 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
17 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CONCENTRATION
Type
CONCENTRATION
Details
concentrated almost completely on a rotary evaporator
CUSTOM
Type
CUSTOM
Details
The solid formed
FILTRATION
Type
FILTRATION
Details
was filtered off
WASH
Type
WASH
Details
washed with a little water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=C(N1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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